molecular formula C18H26ClFN2OS B606738 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride CAS No. 1417742-48-3

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride

Cat. No.: B606738
CAS No.: 1417742-48-3
M. Wt: 372.93
InChI Key: IAHXPDSLCDRWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM304 is a highly selective sigma-1 receptor antagonist.

Mechanism of Action

Target of Action

CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .

Mode of Action

CM304 interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, CM304 can reduce the sensation of pain without the liabilities of opioids .

Biochemical Pathways

It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, CM304 could potentially affect these processes.

Pharmacokinetics

The pharmacokinetics of CM304 have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that CM304 has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The primary result of CM304’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, CM304 has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .

Properties

IUPAC Name

3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXPDSLCDRWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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